4-Chloro-6,7-difluoroquinoline-3-carboxamide
CAS No.: 1049677-60-2
Cat. No.: VC2830296
Molecular Formula: C10H5ClF2N2O
Molecular Weight: 242.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049677-60-2 |
|---|---|
| Molecular Formula | C10H5ClF2N2O |
| Molecular Weight | 242.61 g/mol |
| IUPAC Name | 4-chloro-6,7-difluoroquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C10H5ClF2N2O/c11-9-4-1-6(12)7(13)2-8(4)15-3-5(9)10(14)16/h1-3H,(H2,14,16) |
| Standard InChI Key | KQNDYIGBWIWZTB-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C(=O)N |
| Canonical SMILES | C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-Chloro-6,7-difluoroquinoline-3-carboxamide is characterized by a quinoline core structure with specific substitutions: a chlorine atom at position 4, fluorine atoms at positions 6 and 7, and a carboxamide group at position 3. This compound has the molecular formula C₁₀H₅ClF₂N₂O and a molecular weight of 232.63 g/mol. The presence of these halogen substituents significantly influences its physicochemical properties and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-6,7-difluoroquinoline-3-carboxamide are essential for understanding its behavior in various applications. Based on the available data and properties of related compounds, the following table summarizes its key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClF₂N₂O |
| Molecular Weight | 232.63 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Limited water solubility; soluble in organic solvents (DMSO, DMF) |
| Estimated LogP | 2.4-2.8 (based on similar fluorinated quinolines) |
| Functional Groups | Carboxamide, halogen substitutions |
| Pharmacophore Features | Hydrogen bond acceptor (carbonyl), hydrogen bond donor (amide), lipophilic regions (halogenated quinoline core) |
The compound's distinctive structure contributes to its stability and reactivity profile, making it valuable for both synthetic chemistry and potential biological applications.
Synthesis Methods
Proposed Synthetic Pathway
A feasible synthetic route for 4-Chloro-6,7-difluoroquinoline-3-carboxamide may involve:
-
Starting with 3,4-difluoroaniline as the raw material
-
Formation of an intermediate through appropriate functionalization
-
Cyclization to form the quinoline core structure
-
Introduction of the chloro substituent at position 4
-
Incorporation of the carboxamide group at position 3
Similar compounds, such as ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate described in the literature, can serve as precursors through conversion of the ester to an amide . The synthesis may involve reactions such as:
Optimized reaction conditions, including temperature control, solvent selection, and catalyst choice, are crucial for maximizing yield and purity during synthesis.
Chemical Reactivity
Reaction Profile
4-Chloro-6,7-difluoroquinoline-3-carboxamide possesses several reactive sites that can participate in various chemical transformations:
-
The chlorine at position 4 is susceptible to nucleophilic aromatic substitution reactions
-
The carboxamide group can undergo hydrolysis, reduction, or dehydration reactions
-
The fluorine atoms at positions 6 and 7 can participate in nucleophilic substitution under appropriate conditions
-
The quinoline nitrogen can act as a nucleophile or coordinate with metals
These reactive features make the compound versatile in chemical synthesis and modification.
Key Transformations
Important chemical transformations that 4-Chloro-6,7-difluoroquinoline-3-carboxamide can undergo include:
-
Nucleophilic substitution at C-4 position (replacing chlorine with various nucleophiles)
-
Amide transformations (hydrolysis to carboxylic acid, dehydration to nitrile)
-
Coordination chemistry through the quinoline nitrogen
-
Halogen exchange reactions involving the fluorine substituents
These transformations provide pathways for developing more complex derivatives with tailored properties.
Biological Activities and Applications
Pharmaceutical Applications
The compound's potential applications in medicinal chemistry include:
-
As a synthetic intermediate in the preparation of more complex drug candidates
-
Development of anti-inflammatory agents targeting specific cytokine pathways
-
Exploration as a scaffold for antifungal or antibacterial drug development
-
Investigation as a potential kinase inhibitor due to its structural characteristics
The presence of fluorine atoms in the structure is particularly significant for pharmaceutical applications, as fluorination often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.
Structure-Activity Relationship Analysis
Significance of Structural Elements
-
Quinoline Core: Provides a rigid, planar aromatic system capable of π-π interactions with biological targets
-
Chlorine at C-4: Serves as a potential leaving group for nucleophilic substitution and increases lipophilicity
-
Fluorine Atoms at C-6 and C-7: Enhance metabolic stability, alter electronic distribution, and influence lipophilicity
-
Carboxamide at C-3: Offers hydrogen bonding capabilities important for target recognition and binding
Comparative Analysis with Related Compounds
This comparative analysis highlights how subtle structural modifications can significantly impact the compound's properties and biological activities.
Research Developments
Current Research Status
Research on quinoline derivatives continues to evolve, with particular interest in their biological activities:
-
Anti-inflammatory studies: Related compounds have shown promising results in inhibiting inflammatory pathways, providing potential templates for developing new anti-inflammatory agents
-
Synthetic methodology advancements: Improved techniques for quinoline synthesis, including microwave-assisted methods, offer more efficient routes to these compounds
-
Structure-activity relationship studies: Ongoing research explores how specific substitution patterns affect biological activity profiles
Future Research Directions
Future investigations involving 4-Chloro-6,7-difluoroquinoline-3-carboxamide might focus on:
-
Comprehensive biological screening to identify specific therapeutic applications
-
Development of optimized synthetic routes for scaled production
-
Exploration of derivatization strategies to enhance activity or selectivity
-
Investigation of potential synergistic effects in combination with established therapeutics
-
Detailed mechanistic studies to elucidate its mode of action in biological systems
Such research would contribute to a deeper understanding of the compound's potential in medicinal chemistry and pharmaceutical development.
Analytical Methods
Characterization Techniques
Several analytical techniques are valuable for characterizing 4-Chloro-6,7-difluoroquinoline-3-carboxamide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR provide detailed structural information, with fluorine atoms giving distinctive signals in 19F NMR spectroscopy
-
Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of halogenated quinolines
-
Infrared Spectroscopy: Identifies functional groups, particularly the carboxamide group
-
X-ray Crystallography: Reveals precise three-dimensional structure when crystals are available
These techniques collectively ensure accurate structural confirmation and purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume